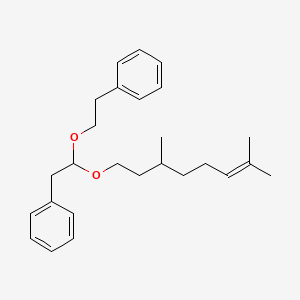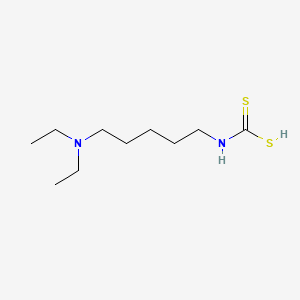
N-(5-(Diethylamino)pentyl)dithiocarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is a chemical compound with the molecular formula C10H22N2S2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid can be synthesized through the reaction of a primary amine with carbon disulfide. The general reaction involves the following steps:
Reaction with Carbon Disulfide: The primary amine reacts with carbon disulfide to form a dithiocarbamic acid intermediate. [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]
Formation of Dithiocarbamate Salts: In the presence of sodium hydroxide, the dithiocarbamic acid can be converted into its corresponding salt. [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]
S-Alkylation: Dithiocarbamates are readily S-alkylated to form alkylated derivatives. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbon disulfide, sodium hydroxide, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include thiuram disulfides and S-alkylated derivatives, which have various applications in different fields.
Scientific Research Applications
N-(5-(Diethylamino)pentyl)dithiocarbamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to chelate metals.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(Diethylamino)pentyl)dithiocarbamic acid involves its ability to chelate metal ions and form stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt various biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: A commonly used dithiocarbamate with similar chelating properties.
Zinc dithiocarbamate: Used in the vulcanization of rubber and as a fungicide.
Manganese dithiocarbamate: Employed as a fungicide in agriculture.
Uniqueness
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in applications requiring strong metal chelation and antioxidant activity.
Properties
CAS No. |
73747-44-1 |
|---|---|
Molecular Formula |
C10H22N2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
5-(diethylamino)pentylcarbamodithioic acid |
InChI |
InChI=1S/C10H22N2S2/c1-3-12(4-2)9-7-5-6-8-11-10(13)14/h3-9H2,1-2H3,(H2,11,13,14) |
InChI Key |
BCBDHCRXSATEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


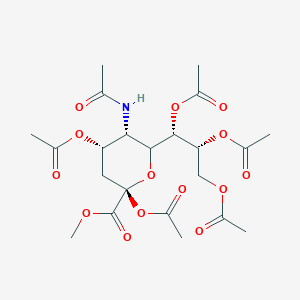
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
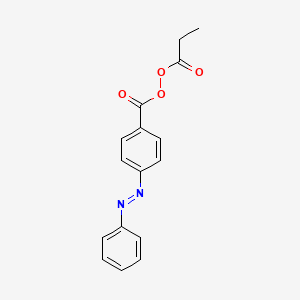
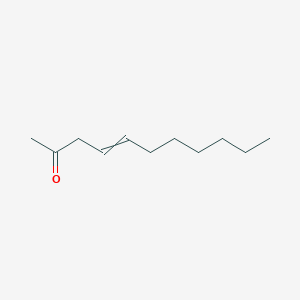

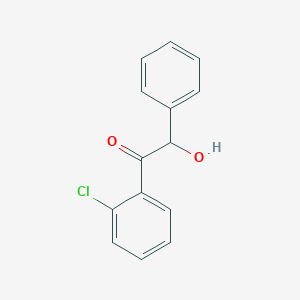
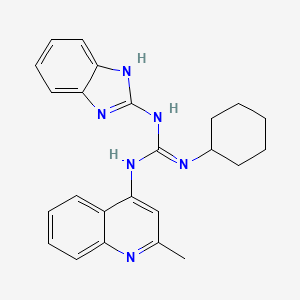
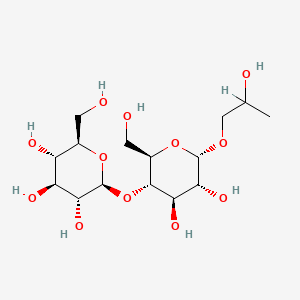
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
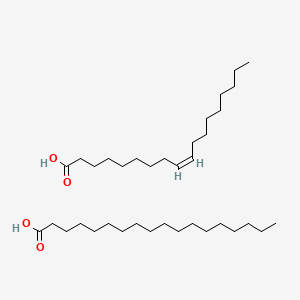

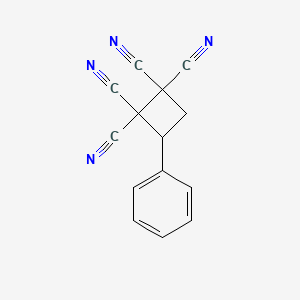
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
